Propylene carbonate

Descripción general

Descripción

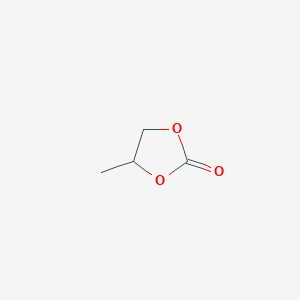

El carbonato de propileno es un compuesto orgánico con la fórmula molecular C₄H₆O₃. Es un éster cíclico de carbonato derivado del propilenglicol. Este líquido incoloro e inodoro es conocido por su alta polaridad y naturaleza aprótica, lo que lo convierte en un solvente versátil en diversas aplicaciones industriales .

Métodos De Preparación

El carbonato de propileno se puede sintetizar mediante varios métodos:

Carbonatación de óxido de propileno: Este es el método más común, donde el óxido de propileno reacciona con dióxido de carbono en presencia de un catalizador, como el glutarato de zinc. Esta reacción es ecológica, ya que utiliza dióxido de carbono, un gas de efecto invernadero.

Reacción con fosgeno: El propilenglicol reacciona con fosgeno para formar cloroformiato de hidroxiisopropilo, que luego reacciona con hidróxido de sodio para producir carbonato de propileno.

Alcoholisis de urea: El propilenglicol reacciona con urea en presencia de un catalizador como el acetato de zinc para formar carbonato de propileno.

Análisis De Reacciones Químicas

El carbonato de propileno experimenta varias reacciones químicas:

Hidroxi alquilación y transesterificación: Reacciona con aminas para formar carbamatos y experimenta reacciones de hidroxi alquilación y transesterificación.

Electrólisis: Puede disolver potasio, sodio y otros metales alcalinos, lo que lo hace útil en procesos de electrólisis.

Aplicaciones Científicas De Investigación

Biomedical Applications

Poly(propylene carbonate) as a Biomaterial

Poly(this compound) (PPC), derived from this compound, has garnered attention as a biodegradable polymer suitable for medical applications. Its properties include good biocompatibility, tunable biodegradability, and the ability to safely degrade into non-toxic products. Key applications include:

- Drug Delivery Systems : PPC is used in drug carriers due to its ability to encapsulate various pharmaceuticals and release them in a controlled manner .

- Wound Dressings and Surgical Materials : Its biodegradability makes PPC ideal for temporary implants and wound dressings that can be absorbed by the body over time .

- Tissue Engineering : PPC-based scaffolds support cell growth and tissue regeneration, making them valuable in regenerative medicine .

Case Study: PPC in Wound Dressings

Recent studies have demonstrated that PPC-based wound dressings promote healing by providing a moist environment while being biodegradable. These dressings have shown improved healing rates compared to traditional materials .

Industrial Applications

Electronics

This compound plays a critical role in the electronics industry, particularly in the formulation of electrolytes for lithium-ion batteries. Its high dielectric constant enhances battery performance and safety by improving ionic conductivity .

- Lithium-Ion Batteries : Used as a solvent in electrolyte formulations, this compound contributes to the stability and efficiency of battery systems .

Coatings and Adhesives

This compound is utilized as a solvent and film-forming agent in coatings, adhesives, and sealants. It helps improve the texture and stability of formulations while also enhancing the drying process .

Environmental Applications

Carbon Capture Technologies

This compound is being explored for its potential in carbon capture systems due to its ability to absorb carbon dioxide. This application aligns with global efforts to reduce greenhouse gas emissions by utilizing waste CO2 as a feedstock for producing useful chemicals like this compound itself .

- Biodegradable Products : The use of this compound in developing biodegradable materials contributes to sustainability efforts by reducing plastic waste and promoting environmentally friendly products .

Emerging Applications

Advanced Battery Technologies

Research continues into using this compound in next-generation battery technologies such as solid-state batteries. Its properties make it an attractive candidate for enhancing energy density and safety .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biomedical | Drug delivery systems, wound dressings | Biodegradable, biocompatible |

| Electronics | Lithium-ion batteries | High dielectric constant, improved conductivity |

| Coatings & Adhesives | Solvent in paints and adhesives | Enhances texture and drying |

| Environmental | Carbon capture technologies | Reduces greenhouse gases |

| Emerging Technologies | Solid-state batteries | Increases energy density |

Mecanismo De Acción

El mecanismo de acción del carbonato de propileno implica su alta polaridad y su capacidad para disolver especies iónicas. En la electrólisis, facilita el transporte de iones, mejorando la eficiencia del proceso . En reacciones de oxidación, forma radicales intermedios que se descomponen para producir varios productos .

Comparación Con Compuestos Similares

El carbonato de propileno se compara a menudo con compuestos similares como el carbonato de etileno y el carbonato de dimetilo:

Carbonato de etileno: Ambos son carbonatos cíclicos, pero el carbonato de etileno tiene un punto de ebullición más alto y se utiliza más en electrolitos de baterías.

Carbonato de dimetilo: Este compuesto es menos polar y se utiliza como agente metilante y solvente.

Propilenglicol: A diferencia del carbonato de propileno, el propilenglicol es un diol y se utiliza en anticongelantes y como aditivo alimentario.

El carbonato de propileno destaca por su alta polaridad, baja toxicidad y versatilidad en diversas aplicaciones.

Actividad Biológica

Propylene carbonate (PC) is a versatile organic compound widely used in various industrial applications, including as a solvent and in the synthesis of polymers. Its biological activity has garnered attention, particularly in the fields of toxicology, biocompatibility, and potential therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its toxicity profiles, genotoxicity, and applications in biomedical fields.

This compound is a colorless, odorless liquid with a high dielectric constant and low viscosity. It is synthesized primarily through the reaction of propylene oxide with carbon dioxide or urea. Its unique properties make it an excellent solvent for a variety of organic and inorganic compounds, as well as a plasticizer in polymer formulations.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol |

| Boiling Point | 242 °C |

| Density | 1.200 g/cm³ |

| Solubility in Water | Miscible |

Acute Toxicity

Studies have shown that this compound exhibits low acute toxicity. In a dermal toxicity study involving rats, no signs of toxicity were observed at doses up to 1000 mg/kg/day over two weeks . This suggests that this compound can be considered safe for topical applications.

Genotoxicity

The genotoxic potential of this compound has been assessed using various assays. The Ames test indicated that PC does not exhibit mutagenic effects under neutral pH conditions; however, concerns arise regarding its decomposition products at extreme pH levels, which may form reactive species capable of causing DNA damage . Further studies are required to elucidate the genotoxic mechanisms involved.

Biocompatibility and Biomedical Applications

This compound has been explored for its biocompatibility in biomedical applications, particularly in drug delivery systems and tissue engineering. Its low toxicity profile makes it an attractive candidate for use in formulations intended for human use.

Case Study: Antimicrobial Films

Recent research has demonstrated the fabrication of antimicrobial poly(this compound) films that maintain their antimicrobial properties under various conditions . These films are being investigated for use in medical devices to prevent infections.

Table 2: Summary of Antimicrobial Activity Studies

| Study Reference | Material | Antimicrobial Efficacy | Duration of Activity |

|---|---|---|---|

| Poly(this compound) film | Effective against E. coli and S. aureus | 7 days (aqueous) |

Environmental Impact and Sustainability

This compound is considered a "green" solvent due to its low toxicity and biodegradability. Its production methods are increasingly focusing on sustainability, utilizing renewable resources such as carbon dioxide for synthesis . This aligns with current trends in green chemistry aimed at reducing environmental impact.

Propiedades

IUPAC Name |

4-methyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJZAUFBMNUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110320-40-6 | |

| Record name | Poly(propylene carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110320-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026789 | |

| Record name | Propylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO] | |

| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.6 °C | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

116 °C (241 °F) - closed cup, 275 °F (135 °C) (closed cup) | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.75X10+5 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2047 g/cu cm at 20 °C | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 0.045 mm Hg at 25 °C | |

| Record name | Propylene carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

108-32-7 | |

| Record name | Propylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLENE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROPYLENE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D08K3S51E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-48.8 °C | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of propylene carbonate?

A1: this compound (PC) has the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol. Its structure consists of a five-membered ring containing a carbonate group, with a methyl group attached to one of the ring carbons.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy to characterize this compound. FT-IR helps identify functional groups, NMR provides structural information, and UV-Vis spectroscopy analyzes its light absorption properties. []

Q3: How does the choice of solvent impact the electropolymerization and properties of conducting polymers like PMDTO?

A4: Solvents significantly influence the electropolymerization and resulting polymer properties. For instance, electropolymerizing N-methyl-3,4-dihydrothieno[3,4-b][1,4]oxazine (MDTO) in this compound leads to smooth polymer films with a lower band gap and higher transparency compared to films prepared in acetonitrile or water. []

Q4: Can this compound be used in the production of environmentally friendly wood fiberboard composites?

A5: Yes, research indicates that incorporating this compound as an accelerator in wood fiberboard production can significantly improve mechanical properties like tensile and flexural strength, particularly at lower curing temperatures. [] This use is particularly interesting as it may offer a more sustainable alternative to traditional composites.

Q5: How is this compound utilized in the synthesis of non-isocyanate polyurethanes (NIPUs)?

A6: this compound serves as a key starting material for synthesizing NIPUs, offering a greener alternative to conventional polyurethane production methods that rely on toxic isocyanates. []

Q6: Can this compound be used to synthesize glycerol carbonate? If so, what type of catalysts are involved?

A7: Yes, this compound acts as a reactant in the transcarbonation reaction with glycerol to yield glycerol carbonate. This reaction can be catalyzed by metal-free heterogeneous catalysts like ion-exchanged Amberlite resin beads, offering a sustainable approach to glycerol carbonate production. []

Q7: What challenges arise when using certain metal-salen complexes as catalysts in the copolymerization of propylene oxide and CO2?

A8: While chromium-salen complexes can catalyze the copolymerization of propylene oxide and CO2 to yield polythis compound, challenges arise due to side reactions like backbiting, leading to the formation of cyclic this compound. [] On the other hand, aluminum-salen complexes predominantly produce cyclic this compound due to rapid carbonate anion dissociation. []

Q8: How does computational chemistry contribute to understanding the copolymerization mechanisms involving propylene oxide and CO2?

A9: Density functional theory (DFT) calculations provide valuable insights into the reaction mechanisms of CO2/epoxide copolymerization using metal-salen catalysts. [] These simulations help predict reaction pathways, identify rate-determining steps, and elucidate the influence of different metals and ligands on catalytic activity and selectivity.

Q9: How do structural modifications to this compound derivatives affect their properties and applications?

A10: Incorporating fluorine atoms into this compound, as seen in trifluorothis compound (TFPC), significantly alters its electrochemical properties. TFPC exhibits a wider electrochemical window compared to PC, making it suitable for high-voltage lithium-ion batteries. []

Q10: Is this compound considered a green solvent? What factors influence its environmental impact?

A11: The environmental impact of this compound is complex and depends on various factors throughout its life cycle. While it's considered a less toxic alternative to some traditional solvents, its production process and end-of-life management require careful consideration. []

Q11: What are the biodegradability characteristics of this compound and its polymers?

A12: Research suggests that while poly(ethylene carbonate) degrades in biological environments, poly(this compound) shows resistance to degradation. [] This difference highlights the importance of considering the biodegradability of polymers derived from this compound, especially for applications where environmental persistence is undesirable.

Q12: What strategies can be employed to mitigate the environmental impact of this compound production and use?

A12: Several strategies can be implemented to minimize the ecological footprint of this compound. These include:

- Developing more efficient and sustainable synthesis routes. []

- Exploring alternative solvents with comparable or superior performance and lower environmental impact. []

- Optimizing recycling and waste management processes to recover and reuse this compound and its derivatives. []

Q13: What analytical techniques are commonly used to determine the purity and composition of this compound?

A14: Gas chromatography (GC) is frequently employed to quantify residual monomers like methanol and propylene oxide in poly(this compound), ensuring product quality and safety. []

Q14: How do researchers ensure the accuracy and reliability of analytical methods used to characterize this compound and its derivatives?

A15: Analytical method validation is crucial to guarantee the accuracy, precision, and specificity of measurements. This process involves establishing and verifying method performance characteristics, such as linearity, range, limit of detection, limit of quantitation, accuracy, precision, selectivity, and robustness. []

Q15: What are the emerging areas of research and development for this compound and its derivatives?

A16: * Developing high-performance biodegradable polymers from this compound for various applications. []* Exploring novel electrolytes based on this compound derivatives for next-generation batteries and energy storage devices. []* Designing controlled drug delivery systems using biodegradable polymers derived from this compound. []

Q16: How does research on this compound contribute to advancements in green chemistry and sustainability?

A16: Research on this compound plays a vital role in advancing green chemistry principles by:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.